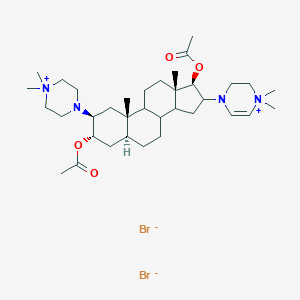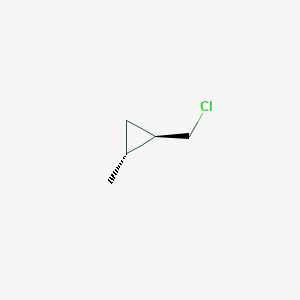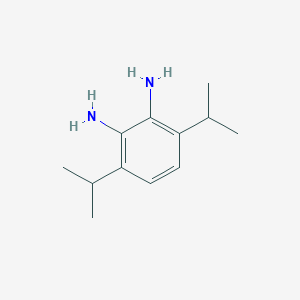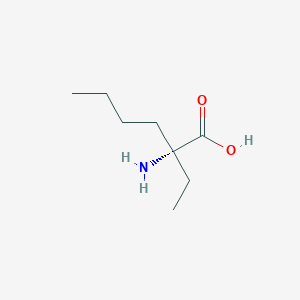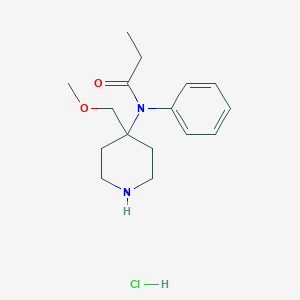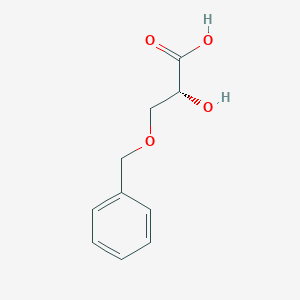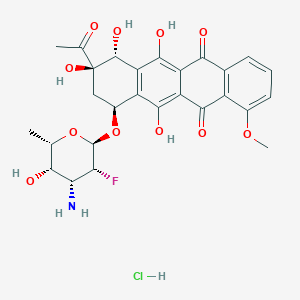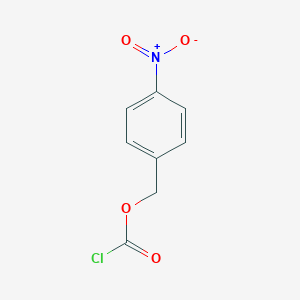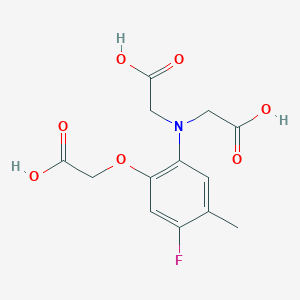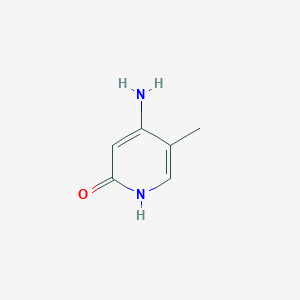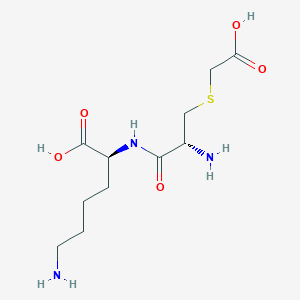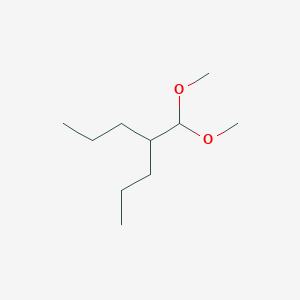
2-Propylpentanal dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylpentanal dimethyl acetal is a chemical compound that is commonly used in the scientific research field. It is a colorless liquid with a fruity odor, and its chemical formula is C9H20O2. This compound is widely used in various research applications due to its unique chemical properties and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 2-Propylpentanal dimethyl acetal is not fully understood. However, it is believed that this compound interacts with the olfactory receptors in the nose, which are responsible for detecting different smells. This interaction leads to the activation of the receptors, which then send signals to the brain, resulting in the perception of a specific smell.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Propylpentanal dimethyl acetal. However, it is believed that this compound is metabolized in the liver and excreted in the urine. Some studies have suggested that this compound may have antioxidant properties, but further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propylpentanal dimethyl acetal in lab experiments is its ability to enhance the flavor and aroma of various products. This can be useful in studies that require the use of sensory evaluation techniques. However, one limitation of using this compound is that it may interact with other chemicals in the sample, leading to inaccurate results.
Direcciones Futuras
There are several future directions for research on 2-Propylpentanal dimethyl acetal. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the biochemical and physiological effects of this compound. Additionally, there is a need for studies that explore the potential applications of this compound in various industries, such as the pharmaceutical and cosmetic industries.
Métodos De Síntesis
The synthesis of 2-Propylpentanal dimethyl acetal can be achieved through the reaction of 2-Propylpentanal with methanol and sulfuric acid. The reaction is carried out under reflux conditions, and the product is then extracted using a separating funnel. The purity of the product can be improved through distillation or recrystallization.
Aplicaciones Científicas De Investigación
2-Propylpentanal dimethyl acetal is commonly used in the scientific research field due to its ability to act as a flavoring agent and a fragrance enhancer. It is widely used in the food and beverage industry to enhance the flavor and aroma of various products. This compound is also used in the production of perfumes, soaps, and other personal care products.
Propiedades
Número CAS |
124345-16-0 |
|---|---|
Nombre del producto |
2-Propylpentanal dimethyl acetal |
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
4-(dimethoxymethyl)heptane |
InChI |
InChI=1S/C10H22O2/c1-5-7-9(8-6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
WJZQRVYBJZHRLM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(OC)OC |
SMILES canónico |
CCCC(CCC)C(OC)OC |
Otros números CAS |
124345-16-0 |
Sinónimos |
1,1-dimethoxy-2-propylpentane 2-propylpentanal dimethyl acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)
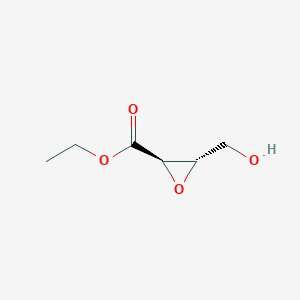
![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
